Computational Lipophilicity (XLogP3) Distinguishes 4-Bromo-3-methylpyridazine from Its Isomer
The computed XLogP3 value for 4-bromo-3-methylpyridazine is 0.9, indicating a specific lipophilicity that impacts its distribution and permeability profile in a biological context [1]. This is in direct contrast to its structural isomer, 3-bromo-4-methylpyridazine, for which the XLogP3 value has been reported as 1.9 . The one-unit difference in predicted logP is significant and would lead to measurable differences in experimental LogD and pharmacokinetic behavior of derived compounds.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 3-Bromo-4-methylpyridazine: 1.9 |
| Quantified Difference | Δ = 1.0 (a ~10-fold difference in predicted partition coefficient) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.04.14) [1] and from vendor data |
Why This Matters
For medicinal chemistry projects, a 1.0 difference in cLogP can significantly alter a molecule's ADME properties, making this a critical differentiator for selecting the correct starting material.
- [1] PubChem. (2025). 4-Bromo-3-methylpyridazine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-methylpyridazine View Source
